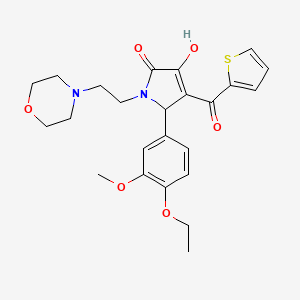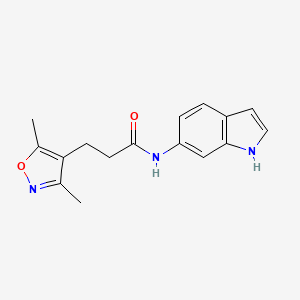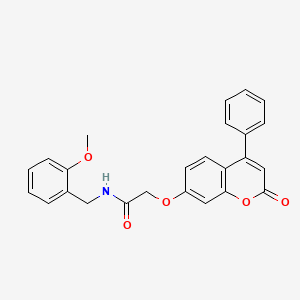
5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(2-thienylc arbonyl)-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” is a synthetic organic compound that belongs to the class of pyrrolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrolinone structure, followed by the introduction of the ethoxy, methoxy, morpholinyl, and thienylcarbonyl groups through various substitution and coupling reactions. Common reagents used in these steps include ethyl iodide, methoxybenzene, morpholine, and thiophene-2-carbonyl chloride. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
“5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its multiple functional groups provide opportunities for structure-activity relationship (SAR) studies to optimize its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
- 5-(4-Ethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
Uniqueness
The uniqueness of “5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C24H28N2O6S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H28N2O6S/c1-3-32-17-7-6-16(15-18(17)30-2)21-20(22(27)19-5-4-14-33-19)23(28)24(29)26(21)9-8-25-10-12-31-13-11-25/h4-7,14-15,21,28H,3,8-13H2,1-2H3 |
InChI Key |
WPBATUUIOWUICC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide](/img/structure/B12157204.png)
![(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12157216.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dimethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157221.png)

![ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B12157234.png)
![13-(3,4-Dimethylphenyl)-8-(phenylsulfanyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12157244.png)
![2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12157246.png)


![3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine](/img/structure/B12157255.png)


![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12157277.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B12157294.png)
